Methyl 2-amino-4-morpholinobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-morpholin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTXHIWXBHFMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Utility and Derivatization Pathways Involving Methyl 2 Amino 4 Morpholinobenzoate
Role as a Synthetic Precursor in Heterocyclic System Formation
The presence of both an amino group and a methyl ester on the benzene (B151609) ring makes methyl 2-amino-4-morpholinobenzoate an excellent precursor for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile, while the position ortho to it is activated for cyclization reactions. This reactivity is harnessed in the creation of various heterocyclic scaffolds, which are integral to the development of new therapeutic agents and functional materials. For instance, the amino group and the adjacent aromatic carbon can participate in reactions to form five- or six-membered rings, leading to the formation of compounds like benzothiazoles. nih.govscholarsresearchlibrary.com The strategic placement of the morpholine (B109124) and benzoate (B1203000) groups further influences the electronic properties and reactivity of the molecule, guiding the regioselectivity of these cyclization reactions.
The versatility of this compound as a synthetic precursor is highlighted by its use in the construction of various heterocyclic compounds. The amino and endocyclic nitrogen atoms in related 2-aminobenzothiazole (B30445) structures are well-positioned to react with electrophilic reagents, leading to a variety of fused heterocyclic systems. nih.gov This principle extends to this compound, where the amino group facilitates the initial step of cyclization, paving the way for the synthesis of complex heterocyclic molecules.
Conversion to Benzo[d]thiazole Scaffolds: Detailed Methodologies
One of the most significant applications of this compound is its conversion into benzo[d]thiazole scaffolds. Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery. scholarsresearchlibrary.commdpi.com
A well-established method for the synthesis of benzo[d]thiazoles from anilines involves a multi-step reaction sequence using bromine and potassium thiocyanate (B1210189) (KSCN) in acetic acid. nih.gov This classical approach, known as the Hugershoff reaction, is effective for converting anilines into the corresponding 2-aminobenzothiazoles.
In a typical procedure, bromine is added to a solution of KSCN in glacial acetic acid. nih.gov This mixture is then added to a solution of this compound in the same solvent. The reaction is typically stirred at room temperature overnight. The resulting product, methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate, can then be isolated after neutralization and purification. nih.gov
Table 1: Reaction Parameters for Benzo[d]thiazole Synthesis
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Reagents | Bromine, Potassium Thiocyanate (KSCN) |
| Solvent | Glacial Acetic Acid |
| Temperature | 22-25 °C |
| Reaction Time | Overnight |
The reaction proceeds through the formation of a thiocyanogen (B1223195) intermediate, (SCN)₂, which is generated in situ from the reaction of bromine with KSCN. This electrophilic species then attacks the aniline (B41778) derivative. The resulting intermediate undergoes cyclization to form the benzothiazole (B30560) ring.
The reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and purity of the final product. Glacial acetic acid is a commonly used solvent as it facilitates the reaction and is relatively easy to remove. The reaction is typically carried out at room temperature to control the rate of reaction and minimize the formation of side products. nih.gov Neutralization with a base, such as aqueous sodium hydroxide, is necessary to precipitate the product. nih.gov
The resulting product, methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate, has been characterized by various analytical techniques, including X-ray crystallography. nih.govresearchgate.net These studies have provided detailed information about the molecular structure and packing of the compound in the solid state, confirming the successful formation of the benzo[d]thiazole scaffold. nih.govresearchgate.net
Exploration of Diverse Chemical Modifications of the Benzoate Moiety for Structural Diversification
The benzoate moiety of this compound offers another avenue for structural diversification. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. For example, the carboxylic acid can be coupled with different amines to form amides, or it can be reduced to an alcohol. These modifications allow for the introduction of a wide range of substituents, which can be used to fine-tune the biological activity and physicochemical properties of the resulting molecules.
Furthermore, the ester can be involved in reactions such as the Catellani reaction, where ortho-acylation and subsequent functionalization can occur. While not directly reported for this specific molecule, related methodologies on similar scaffolds suggest the potential for such transformations.
Strategies for Introducing the Morpholine Moiety in Related Benzoates and Other Scaffolds
The introduction of a morpholine moiety into aromatic rings is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. Several synthetic methods can be employed to introduce a morpholine group onto a benzoate or other aromatic scaffolds.
One common approach is nucleophilic aromatic substitution (SNAr), where a leaving group on the aromatic ring, such as a halogen or a triflate group, is displaced by morpholine. For instance, a patent describes a method for preparing morpholine benzoate compounds by reacting 2-trifluoromethanesulfonyl methyl benzoate with morpholine derivatives in the presence of a palladium catalyst and a base. google.com
Another strategy involves Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This powerful method allows for the formation of a carbon-nitrogen bond under relatively mild conditions and is widely used for the synthesis of N-aryl amines, including those containing a morpholine ring.
These synthetic strategies are not limited to benzoates and can be applied to a wide variety of other aromatic and heteroaromatic scaffolds, providing a general and versatile approach for the introduction of the morpholine moiety. researchgate.net
Applications in Medicinal Chemistry and Drug Discovery Research
Design and Synthesis of Antimicrobial Agents from Aminomorpholinobenzoate-Derived Scaffolds
The urgent need for novel antimicrobial agents to combat the rise of drug-resistant pathogens has driven significant research into new chemical entities. nih.gov Scaffolds derived from aminomorpholinobenzoates have emerged as a promising area of investigation. The synthesis of these derivatives often involves leveraging the nucleophilicity of the amino group to introduce a wide array of substituents, thereby modulating the molecule's physicochemical properties and biological activity. nih.govmdpi.com These synthetic efforts aim to enhance the antimicrobial potency, broaden the spectrum of activity, and improve the pharmacokinetic profiles of the lead compounds. mdpi.comresearchgate.net
Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial drugs. nih.govnih.gov A significant focus of research on aminomorpholinobenzoate-derived compounds has been their potential to inhibit these enzymes. researchgate.netosu.edu Novel bacterial topoisomerase inhibitors (NBTIs) have been developed from various chemical classes, and some derivatives incorporating a morpholine (B109124) moiety have shown inhibitory activity against these crucial bacterial enzymes. researchgate.netosu.edu The mechanism of action often involves the stabilization of the enzyme-DNA cleavage complex, leading to lethal double-strand breaks in the bacterial chromosome. osu.edu The potency of these inhibitors is influenced by the specific substitutions on the aminobenzoate core, which can affect their binding affinity to the target enzymes. nih.gov
A critical challenge in modern medicine is the increasing prevalence of multidrug-resistant (MDR) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA). osu.edu Research has demonstrated that certain derivatives of aminobenzoates exhibit promising activity against these challenging pathogens. nih.gov For instance, some synthesized compounds have shown potent antibacterial activity against various Gram-positive pathogens, including MRSA. osu.edu The development of compounds with dual-targeting capabilities, inhibiting both DNA gyrase and topoisomerase IV, is a key strategy to overcome resistance mechanisms. osu.edu The effectiveness of these compounds is often evaluated by determining their minimum inhibitory concentrations (MICs) against a panel of resistant strains. nih.gov
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, with the emergence of multidrug-resistant TB (MDR-TB) further complicating treatment efforts. nih.gov The morpholine ring is a structural feature present in some compounds with antitubercular activity. nih.gov Research into morpholino-containing analogues has identified novel chemical entities with potent activity against M. tuberculosis. nih.govnih.gov For example, certain pyrazole (B372694) compounds incorporating a morpholine ring have been found to be active against M. tuberculosis. nih.gov The target of some of these compounds has been identified as MmpL3, a protein essential for the transport of mycolic acids, which are key components of the mycobacterial cell wall. nih.gov
Exploration of Anticancer and Antiproliferative Activities of Related Structures
In addition to their antimicrobial properties, structures related to aminobenzoates have been investigated for their potential as anticancer agents. nih.govpreprints.org For instance, derivatives of 4-aminobenzoic acid have been shown to exhibit cytotoxic effects against cancer cell lines. nih.gov The antiproliferative activity of these compounds is often evaluated through in vitro assays against various cancer cell lines, such as HeLa and MDA-MB231. nih.gov The mechanism of action can vary, with some compounds inducing apoptosis or inhibiting key enzymes involved in cancer cell proliferation. researchgate.netncku.edu.tw
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. nih.gov For aminomorpholinobenzoate derivatives, SAR studies have provided valuable insights into the structural requirements for potent antimicrobial and anticancer effects. researchgate.netosu.edu These studies typically involve synthesizing a series of analogues with systematic variations in their chemical structure and evaluating their biological activity. For example, the nature and position of substituents on the aromatic ring and modifications to the morpholine moiety can significantly impact the compound's potency and selectivity. osu.edu In the context of antitubercular agents, SAR studies have shown that while the morpholine ring can contribute to activity, other cyclic amines might lead to more potent compounds with improved drug-like properties. nih.gov
Mechanistic Investigations of Biological Action in Derived Compounds
Understanding the mechanism of action of bioactive compounds is fundamental for their development as therapeutic agents. For aminobenzoate derivatives with antimicrobial properties, mechanistic studies have often focused on their interaction with bacterial topoisomerases. researchgate.netosu.edu Techniques such as enzyme inhibition assays and DNA cleavage assays are used to elucidate how these compounds interfere with the function of DNA gyrase and topoisomerase IV. osu.edu In the realm of anticancer research, mechanistic investigations might involve studying the compound's effect on the cell cycle, apoptosis induction, and specific signaling pathways. nih.govnih.gov For instance, some studies have shown that certain derivatives can induce apoptosis in cancer cells. researchgate.net
Data Tables
Table 1: Antimicrobial Activity of Selected Aminobenzoate Derivatives
| Compound ID | Target Organism | MIC (µM) | Reference |
| Schiff base of 4-aminobenzoic acid | Staphylococcus aureus (MRSA) | 15.62 | nih.gov |
| Schiff base of 4-aminobenzoic acid | Mycobacterium spp. | ≥62.5 | nih.gov |
| Schiff base of 4-aminobenzoic acid | Antifungal | ≥7.81 | nih.gov |
Table 2: Anticancer Activity of Selected Related Structures
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Quinazoline derivative 21 | HeLa | 1.85 | nih.gov |
| Quinazoline derivative 22 | HeLa | 2.15 | nih.gov |
| Quinazoline derivative 23 | HeLa | 2.81 | nih.gov |
| Gefitinib (standard) | HeLa | 4.3 | nih.gov |
| Quinazoline derivative 21 | MDA-MB-231 | 2.34 | nih.gov |
| Quinazoline derivative 22 | MDA-MB-231 | 2.67 | nih.gov |
| Quinazoline derivative 23 | MDA-MB-231 | 2.78 | nih.gov |
| Gefitinib (standard) | MDA-MB-231 | 28.3 | nih.gov |
| Schiff base of 4-aminobenzoic acid | HepG2 | ≥15.0 | nih.gov |
Computational and Theoretical Investigations into Methyl 2 Amino 4 Morpholinobenzoate and Its Derivatives
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.
For a molecule like Methyl 2-amino-4-morpholinobenzoate, DFT calculations would typically commence with a geometry optimization. This process determines the lowest energy arrangement of the atoms in space, providing key information on bond lengths, bond angles, and dihedral angles. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) can be employed to achieve the desired accuracy.
Once the optimized geometry is obtained, further DFT calculations can elucidate the electronic properties. This includes the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is invaluable for understanding intermolecular interactions, including hydrogen bonding and potential sites for metabolic reactions.
In Silico Studies for Drug Target Interactions and Binding Affinity Predictions
In silico studies, particularly molecular docking, are instrumental in predicting the interactions between a small molecule (ligand) and a biological target, typically a protein or enzyme. This computational technique helps in identifying potential drug candidates by simulating the binding pose and estimating the binding affinity.
For this compound, the first step in an in silico study would be the identification of potential biological targets. This could be based on the known activity of structurally similar compounds. Once a target is selected, its three-dimensional structure, usually obtained from a protein data bank, is prepared for docking.
The molecule itself is then "docked" into the active site of the target protein. Docking algorithms explore various possible orientations and conformations of the ligand within the binding site and score them based on a scoring function. This function estimates the binding free energy, with more negative scores indicating a stronger predicted binding affinity.
The results of molecular docking can provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the amino group and the carbonyl oxygen of the ester in this compound could potentially act as hydrogen bond donors and acceptors, respectively. The morpholine (B109124) ring could engage in hydrophobic interactions.
Analysis of Conformational Space and Energetic Landscapes for Bioactive Conformations
The biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape, known as the bioactive conformation, which allows it to bind effectively to its target. Conformational analysis aims to explore the different spatial arrangements of a molecule and their relative energies.
For a flexible molecule like this compound, which has several rotatable bonds, a systematic conformational search is necessary. This involves rotating the single bonds in a stepwise manner and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface or a Ramachandran-like plot, which shows the low-energy (and therefore more probable) conformations.
By identifying the global minimum energy conformation and other low-energy conformers, researchers can gain a better understanding of the shapes the molecule is likely to adopt in a biological environment. This information, when combined with molecular docking studies, can help in rationalizing structure-activity relationships and in designing new derivatives with improved biological activity.
Future Perspectives and Emerging Research Avenues
Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity Profiles
The core structure of Methyl 2-amino-4-morpholinobenzoate serves as a valuable starting point for the rational design of new drug candidates. The morpholine (B109124) moiety is a well-established pharmacophore that can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. mdpi.commedchemexpress.com Future research will likely focus on creating derivatives by modifying the aromatic ring, the amino group, or the methyl ester.
The synthesis of such derivatives could follow established methodologies for similar compounds. For instance, the synthesis of related benzomorpholine derivatives has been achieved through key steps like cyclization, Suzuki coupling, and amidation starting from substituted aminobenzoic acids. uts.edu.au Similarly, the synthesis of other aminobenzoic acid derivatives often involves the formation of an imine followed by reduction or other modifications. mdpi.com
Development of Advanced Spectroscopic and Structural Characterization Techniques for Complex Analogues
As novel and more complex analogues of this compound are synthesized, their unambiguous characterization will be crucial. Advanced spectroscopic techniques are essential for this purpose. Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, for example, can provide detailed information about the vibrational modes of the molecule, including the characteristic frequencies of the morpholine ring. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are indispensable for elucidating the precise structure and connectivity of atoms within these new derivatives. nih.gov For crystalline compounds, single-crystal X-ray diffraction would provide the definitive three-dimensional molecular structure, offering insights into conformation and intermolecular interactions.
Integrated Experimental and Computational Approaches in Structure-Based Drug Design
The integration of computational chemistry with experimental studies represents a powerful strategy for accelerating the drug discovery process for aminomorpholinobenzoate-derived compounds. Molecular docking studies can be employed to predict the binding modes of novel derivatives within the active sites of specific biological targets, such as protein kinases. nih.gov This computational screening can help prioritize which compounds to synthesize and test, saving time and resources.
For example, in the design of kinase inhibitors, rigid scaffolds are often desirable. nih.govbiorxiv.org Computational simulations can assess the rigidity of scaffolds derived from this compound and predict how modifications will affect their interaction with a target protein. nih.gov These in silico predictions can then be validated through experimental biological assays.
Exploration of New Therapeutic Targets for Aminomorpholinobenzoate-Derived Compounds
The aminobenzoic acid scaffold is present in a wide range of biologically active molecules, including antimicrobial and anticancer agents. nih.govscholarsresearchlibrary.com The morpholine group is also a key feature in many approved drugs targeting a variety of receptors and enzymes. mdpi.commedchemexpress.com This suggests that derivatives of this compound could have a broad range of therapeutic applications.
Future research will likely involve screening libraries of these novel derivatives against a panel of therapeutic targets. Given the structural similarities to existing drugs, potential targets could include protein kinases, which are often implicated in cancer and inflammatory diseases. nih.gove3s-conferences.org Other potential targets include integrins, which are involved in cell adhesion and signaling and are targets in cancer and thrombosis. nih.gov The exploration of these and other novel targets will be a key avenue for future research into the therapeutic potential of this class of compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-amino-4-morpholinobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, triazine-based intermediates (e.g., ) utilize stepwise substitution with morpholine derivatives under controlled temperatures (45–90°C). Yields depend on stoichiometric ratios, solvent polarity (e.g., DMF or DMSO), and reaction time. Characterization via -NMR (e.g., δ = 3.86 ppm for methoxy groups in ) and melting point analysis (e.g., 217–220°C in ) are critical for validation .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopy : -NMR (e.g., DMSO-d6 solvent in ) identifies proton environments, while IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- Chromatography : TLC (Rf = 0.62 in hexane/EtOH, ) monitors reaction progress.
- Elemental Analysis : Validates purity (>97% via COA in ).
Advanced Research Questions
Q. What computational methods predict the physicochemical properties of this compound?
- Methodological Answer : PubChem-derived tools ( ) compute IUPAC names, InChI keys, and solubility parameters. For example, the InChI string in encodes stereochemistry and functional groups. Density Functional Theory (DFT) models predict logP (e.g., ~4.44 in ) and polar surface area (PSA, ~43 Ų), guiding solvent selection for recrystallization .
Q. How do steric and electronic effects of the morpholine group influence reactivity?
- Methodological Answer : The morpholine ring’s electron-donating nature enhances nucleophilicity at the amino group, facilitating coupling reactions (, Scheme 1). Steric hindrance from the morpholine substituent may reduce yields in Friedel-Crafts acylations (e.g., , bent-core molecules with 144° angles), necessitating tailored catalysts like polyphosphoric acid (PPA) .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
| pH Range | Stability Observations | Method Used | Reference |
|---|---|---|---|
| 2–4 | Hydrolysis of ester group | HPLC-MS | |
| 7–9 | Stable (24h, 25°C) | UV-Vis |
- Buffered solutions and accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., ester hydrolysis) .
Methodological Challenges and Solutions
Q. How are impurities profiled during synthesis, and what analytical techniques detect them?
- Methodological Answer :
| Impurity | Source | Detection Method |
|---|---|---|
| Unreacted morpholine | Incomplete substitution | GC-MS ( ) |
| Ester hydrolysis byproducts | Acidic conditions | HPLC-DAD () |
Q. What safety protocols mitigate risks during large-scale synthesis?
- Methodological Answer :
- Handling : Use fume hoods for volatile reagents (e.g., SOCl₂ in ).
- First Aid : Immediate decontamination for skin contact ( ).
- Storage : Anhydrous conditions (-20°C) prevent hydrolysis ().
Data-Driven Insights
Q. How does the compound’s solubility profile impact formulation for biological assays?
- Methodological Answer :
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| DMSO | >50 | Shake-flask ( ) |
| Water | <0.1 | Turbidimetry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
